(R)-Topotecan

Chiral HPLC Enantiomeric separation Method validation

Essential for generic pharmaceutical manufacturers and QC laboratories, (R)-Topotecan (CAS 1797985-73-9) is the only valid system suitability standard for resolving the distomer impurity in topotecan HCl API per ICH Q3A. Unlike racemic or active (S)-enantiomer, this ≥95% pure (R)-enantiomer provides unambiguous retention time marking and peak area quantitation in validated chiral HPLC methods (Chiralpak ADH, Rs > 2.0). Used to establish linearity, accuracy, and precision for ANDA CMC sections, it is mandatory for enantiomeric purity determination in release testing and forced degradation studies. Non-substitutable for pharmacopeial traceability and regulatory submission.

Molecular Formula C₂₃H₂₃N₃O₅
Molecular Weight 421.45
CAS No. 1797985-73-9
Cat. No. B1145015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Topotecan
CAS1797985-73-9
Synonyms(4R)-10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Molecular FormulaC₂₃H₂₃N₃O₅
Molecular Weight421.45
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
InChIInChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-Topotecan (CAS 1797985-73-9) is the Critical Chiral Impurity Standard for Topotecan API Quality Control


(R)-Topotecan (CAS 1797985-73-9) is the (R)-enantiomer of the antineoplastic topoisomerase I inhibitor topotecan, whose therapeutically active form is the (S)-enantiomer (CAS 123948-87-8) . It belongs to the camptothecin class of pentacyclic alkaloid derivatives and is supplied as a high-purity impurity reference standard (typically ≥95%) for pharmaceutical quality control (QC), analytical method development, and regulatory submission [1]. Unlike the therapeutically active (S)-enantiomer, (R)-topotecan is classified as a process-related impurity that must be controlled in the drug substance per ICH Q3A guidelines.

Generic Substitution of (R)-Topotecan with Racemic or (S)-Topotecan is Not Valid for Chiral Purity Testing


Substituting (R)-topotecan with racemic topotecan or the active (S)-enantiomer for enantiomeric purity determination is scientifically invalid. Chiral HPLC methods require the pure (R)-enantiomer as a system suitability standard to establish resolution (Rs > 2.0) and as a reference marker for retention time and peak area quantitation [1]. The validated normal-phase chiral LC method on Chiralpak ADH column achieved a resolution greater than 2 between the (R)- and (S)-enantiomers, enabling accurate quantitation of the (R)-impurity down to the LOQ in bulk drug substance [1]. Use of the racemate masks the enantiomeric impurity profile; only the isolated (R)-enantiomer allows unambiguous identification and integration of the distomer peak in QC release testing.

Quantitative Differentiation Evidence for (R)-Topotecan (CAS 1797985-73-9) vs. Closest Analogs


Chiral LC Resolution: (R)-Topotecan is Baseline-Separated from (S)-Topotecan with Rs > 2.0 on Chiralpak ADH

A validated normal-phase chiral HPLC method employing a Chiralpak ADH column (immobilized amylose stationary phase) resolved the (R)- and (S)-enantiomers of topotecan with a resolution factor (Rs) greater than 2.0 [1]. This resolution exceeds the USP general chapter <621> minimum requirement of Rs ≥ 1.5 for baseline separation, ensuring reliable integration of the (R)-enantiomer peak even at impurity levels. Accurate quantitation of the (R)-enantiomer was achieved in bulk drug substance with validated linearity (R² > 0.999), recovery range 95.8–103.2%, and precision (RSD < 2.5%) [1].

Chiral HPLC Enantiomeric separation Method validation Impurity profiling

Topoisomerase I Inhibitory Activity: Only the (S)-Enantiomer of Topotecan is Active; the (R)-Enantiomer is Inactive

The topoisomerase I inhibitory activity of topotecan is stereospecific. The therapeutically active (S)-enantiomer (20S configuration) stabilizes the topoisomerase I-DNA covalent complex, while the (R)-enantiomer (20R configuration) is reported to be inactive . This stereospecific requirement is a class-level property of camptothecin analogs: for novel camptothecin derivatives incorporating a 5-membered E-ring lacking the lactone function, only one enantiomer inhibited topoisomerase I, with the other enantiomer being totally inactive [1].

Topoisomerase I inhibition Enantioselectivity Structure-activity relationship Camptothecin pharmacology

Method Validation Linearity and Accuracy for Quantitative (R)-Topotecan Determination in Bulk Drug

The validated chiral HPLC method for topotecan hydrochloride enantiomeric separation demonstrated linearity with a correlation coefficient R² > 0.999 over the relevant concentration range, accuracy expressed as recovery 95.8–103.2%, and method precision with RSD < 2.5% [1]. These parameters satisfy ICH Q2(R1) validation requirements for impurity assays. The limit of detection (LOD) and limit of quantification (LOQ) were established, enabling quantitation of the (R)-enantiomer at or below typical pharmacopeial reporting thresholds (e.g., 0.05–0.10%).

ICH Q2(R1) Linearity Accuracy Precision Impurity quantitation

Pharmacopeial Traceability and Regulatory Compliance: (R)-Topotecan Reference Standard vs. In-House Prepared Impurity

Commercially sourced (R)-topotecan (CAS 1797985-73-9) is supplied with full characterization data and optional traceability against USP or EP reference standards [1]. In contrast, in-house isolated (R)-enantiomer from racemic resolution lacks certified purity certificates, assigning a provisional purity often < 95% and requiring re-characterization with each use. The commercial standard typically guarantees a minimum purity of 95% (area normalization by HPLC), with certificates of analysis (CoA) documenting identity by NMR, MS, and IR, as well as chromatographic purity [1]. This level of documentation is mandatory for regulatory submissions under 21 CFR 211.194(a) for laboratory records.

Reference standard Pharmacopeial traceability USP/EP Regulatory compliance ANDA

High-Value Application Scenarios for (R)-Topotecan (CAS 1797985-73-9)


Enantiomeric Impurity Testing for Topotecan API Batch Release

Quality control laboratories in pharmaceutical manufacturing use (R)-topotecan as a system suitability standard and retention time marker for chiral HPLC methods during topotecan hydrochloride API release testing. The validated method achieves resolution > 2.0 between (R)- and (S)-enantiomers [1], enabling accurate quantitation of the distomer impurity at or below the ICH Q3A qualification threshold.

Analytical Method Development and Validation for ANDA Submissions

Generic pharmaceutical developers rely on high-purity (R)-topotecan (≥95%) to establish linearity (R² > 0.999), accuracy (recovery 95.8–103.2%), and precision (RSD < 2.5%) of enantiomeric purity methods in compliance with ICH Q2(R1) [1]. The commercial standard's traceability to USP or EP monographs [2] strengthens the Chemistry, Manufacturing, and Controls (CMC) section of ANDA filings.

Stability-Indicating Assay for Forced Degradation Studies of Topotecan Formulations

During forced degradation studies (hydrolysis, oxidation, thermal, photolytic), the (R)-topotecan reference standard serves to verify that the chiral impurity profile remains within specification limits. The validated chiral separation method is stability-indicating and employs the (R)-enantiomer to resolve potential epimerization products [1], supporting shelf-life and packaging determinations required for regulatory dossiers.

Investigation of Structure-Activity Relationships in Camptothecin Enantiomer Pharmacology

Research groups investigating the stereospecificity of topoisomerase I poisoning use pure (R)-topotecan as a negative control probe alongside the active (S)-enantiomer. The established inactivity of the 20R configuration [3] provides a critical reference point for SAR studies, validating both in vitro cleavage assays and cell-based cytotoxicity screens.

Quote Request

Request a Quote for (R)-Topotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.